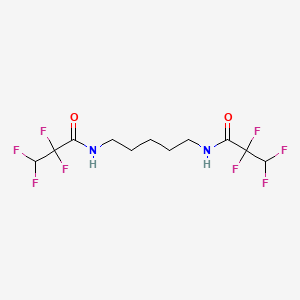
N,N'-1,5-Pentanediylbis(2,2,3,3-tetrafluoropropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of amides and contains both fluorine atoms and amide functional groups.
- The compound’s structure consists of a central pentanediyl (five-carbon) chain with two tetrafluoropropanamide groups attached at each end.
N,N’-1,5-Pentanediylbis(2,2,3,3-tetrafluoropropanamide): is a chemical compound with the molecular formula .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- it can likely be synthesized through amide-forming reactions, utilizing appropriate reagents and conditions.
- Industrial production methods may involve scale-up of laboratory syntheses or custom synthesis by specialized chemical manufacturers.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type.
N,N’-1,5-Pentanediylbis(2,2,3,3-tetrafluoropropanamide): may undergo various reactions, including:
Scientific Research Applications
Chemistry: The compound’s unique structure and fluorinated moieties make it interesting for materials science, catalysis, or as a building block for novel molecules.
Biology: It might find applications in drug discovery or as a probe for studying biological processes.
Medicine: Potential use in drug design due to its structural features.
Industry: Could be employed in specialty chemicals or polymer synthesis.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its effects at the molecular level.
Comparison with Similar Compounds
- Similar compounds are scarce in the literature, given the specific structure of this compound.
- No direct analogs are widely reported, but comparisons could be made with other fluorinated amides or compounds containing similar functional groups.
Properties
Molecular Formula |
C11H14F8N2O2 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-N-[5-(2,2,3,3-tetrafluoropropanoylamino)pentyl]propanamide |
InChI |
InChI=1S/C11H14F8N2O2/c12-6(13)10(16,17)8(22)20-4-2-1-3-5-21-9(23)11(18,19)7(14)15/h6-7H,1-5H2,(H,20,22)(H,21,23) |
InChI Key |
WPJWVKMDQAMSFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(C(F)F)(F)F)CCNC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















